D942

Katalognummer:

B1666018

CAS-Nummer:

849727-81-7

Molekulargewicht:

368.4 g/mol

InChI-Schlüssel:

MPLLLQUZNJSVTK-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

AMPK (AMP-activated protein kinase) is a central regulator of cellular energy homeostasis, functioning as a master metabolic sensor that coordinates pathways to balance nutrient supply with energy demand . This heterotrimeric enzyme complex consists of a catalytic α-subunit and regulatory β- and γ-subunits, and is activated by conditions that deplete cellular ATP, such as nutrient starvation, hypoxia, and exposure to toxins that inhibit the mitochondrial respiratory chain . Our high-purity AMPK Activator is a critical research tool for investigating metabolic signaling pathways. Activation of AMPK promotes catabolic processes like glucose uptake and fatty acid oxidation to generate ATP, while inhibiting ATP-consuming anabolic processes such as lipogenesis and cholesterol synthesis . In research contexts, AMPK activators have demonstrated significant potential for studying type 2 diabetes and metabolic syndrome by improving insulin sensitivity and reducing hepatic glucose production . Furthermore, AMPK activation plays a complex role in cancer biology, influencing cell cycle progression by regulating key substrates like mTORC1, p53, and p27 kip1 . AMPK also serves as a crucial regulator of autophagy, a lysosome-dependent catabolic process, by directly phosphorylating initiation regulators such as ULK1 . Researchers are increasingly utilizing AMPK activators to explore neuroinflammation, oxidative stress, and aging-related processes, given that AMPK activity decreases with age . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

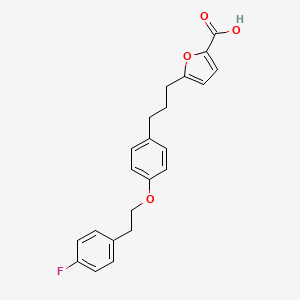

IUPAC Name |

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLLQUZNJSVTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587888 |

Source

|

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849727-81-7 |

Source

|

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular intricate mechanism of D942: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of D942, a furancarboxylic acid derivative. The information is tailored for researchers, scientists, and professionals in drug development, presenting a detailed examination of its molecular targets and downstream signaling effects.

Core Mechanism: Indirect Activation of AMPK via NQO1 Inhibition

This compound functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The primary molecular target of this compound is NAD(P)H dehydrogenase [quinone] 1 (NQO1), a cytosolic flavoprotein that plays a role in detoxification and antioxidant defense. This compound directly inhibits the enzymatic activity of NQO1, which is a component of mitochondrial complex I.[1] This inhibitory action is the initiating event in the signaling cascade that leads to the activation of AMPK.

Signaling Pathway

The inhibition of NQO1 by this compound disrupts cellular redox balance, leading to an increase in the AMP/ATP ratio. This shift in the cellular energy state is sensed by AMPK, which becomes activated through phosphorylation. The activated AMPK then proceeds to phosphorylate a multitude of downstream targets, orchestrating a cellular response to restore energy balance.

References

D942: A Technical Guide to an Indirect AMPK Activator via Mitochondrial Complex I Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

D942 is a cell-permeable small molecule recognized as a potent, indirect activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its mechanism of action involves the partial inhibition of mitochondrial respiratory chain Complex I, leading to a shift in the cellular adenylate charge. This disruption in mitochondrial function increases the intracellular AMP:ATP ratio, which serves as the primary signal for the allosteric activation and LKB1-mediated phosphorylation of AMPK at Threonine-172. Activated AMPK proceeds to modulate a wide array of downstream metabolic pathways, including the inhibition of anabolic processes like protein and lipid synthesis, and the stimulation of catabolic, ATP-generating pathways. This compound has been demonstrated to inhibit the proliferation of multiple myeloma cells and reduce blood glucose levels in animal models of diabetes. This guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.

Core Mechanism of Action

This compound functions as an indirect activator of AMPK. Unlike direct activators that bind to the AMPK complex itself, this compound's primary target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Mechanism Steps:

-

Inhibition of Mitochondrial Complex I: this compound partially inhibits the enzymatic activity of Complex I.[1]

-

Disruption of Oxidative Phosphorylation: This inhibition curtails the flow of electrons through the respiratory chain, reducing the rate of oxidative phosphorylation.

-

Alteration of Cellular Energy Status: The reduced efficiency of ATP synthesis leads to a decrease in cellular ATP levels and a corresponding increase in AMP and ADP levels.

-

Increased AMP:ATP Ratio: The resulting increase in the cellular AMP:ATP ratio is the critical activating signal for AMPK.[2]

-

AMPK Activation: Elevated AMP levels trigger a three-pronged activation mechanism:

This cascade of events firmly categorizes this compound as an upstream, indirect AMPK activator, functionally similar to other mitochondrial inhibitors like metformin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound from published studies.

| Parameter | Value | Experimental System | Source(s) |

| EC₅₀ (Glucose Uptake) | 11.7 µM | L6 Myocytes | [1] |

| Effective Concentration (Growth Inhibition) | 50 µM | Multiple Myeloma Cell Lines | [1] |

| In Vivo Efficacy | 30-100 mg/kg (oral) | Zucker Diabetic Fatty Rats | [1] |

Note: A specific IC₅₀ value for the inhibition of mitochondrial complex I by this compound is not currently available in the public literature.

Key Signaling Pathways

The activation of AMPK by this compound initiates a signaling cascade that affects major downstream pathways controlling cell growth, proliferation, and metabolism.

This compound-AMPK Activation Pathway

This pathway illustrates the primary mechanism of this compound action, from mitochondrial inhibition to AMPK activation.

Caption: this compound inhibits Complex I, increasing the AMP:ATP ratio and promoting LKB1-mediated AMPK activation.

Downstream Effects on mTOR and ERK Signaling

Activated AMPK, a master metabolic regulator, proceeds to inhibit key anabolic signaling pathways, including the mTOR and ERK pathways, which are critical for cell growth and proliferation.[1][4]

Caption: Activated AMPK inhibits both mTOR and ERK pathways, leading to reduced protein synthesis and proliferation.

Experimental Protocols

Detailed experimental protocols from the primary literature characterizing this compound are not publicly available. Therefore, this section provides generalized, representative protocols for the key assays used to evaluate the mechanism and efficacy of an indirect AMPK activator like this compound.

Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines.

-

Cell Seeding: Plate multiple myeloma cells (e.g., U266, OPM-2, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at a density of 2 x 10⁵ cells/mL.

-

Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

-

Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with an equivalent concentration of DMSO).

-

Incubation Period: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC, diluted in the blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.[5]

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Measurement of Cellular AMP:ATP Ratio

This protocol outlines a general method for quantifying adenine (B156593) nucleotides.

-

Cell Treatment: Culture and treat cells with this compound or vehicle as described previously.

-

Nucleotide Extraction: Rapidly wash cells with ice-cold PBS and extract nucleotides by adding 0.6 M perchloric acid. Scrape the cells and collect the extract.

-

Neutralization: Neutralize the extracts with potassium carbonate.

-

HPLC Analysis: Analyze the neutralized extracts using a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column to separate ATP, ADP, and AMP.

-

Quantification: Quantify the nucleotide peaks by integrating the area under the curve and comparing them to known standards. Calculate the AMP:ATP ratio for each sample.[6]

Experimental Workflow Visualization

References

- 1. Activation of adenosine monophosphate activated protein kinase inhibits growth of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Systems modeling and uncertainty quantification of AMP-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Furancarboxylic Acid Derivative D942

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a notable furancarboxylic acid derivative recognized for its role as an indirect activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically identified as 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid. Its structure is characterized by a central furan (B31954) ring substituted with a carboxylic acid group and a propylphenyl group, which in turn is linked to a fluorophenylethoxy moiety.

| Property | Value |

| Formal Name | 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid |

| CAS Number | 849727-81-7 |

| Molecular Formula | C₂₂H₂₁FO₄ |

| Molecular Weight | 368.4 g/mol |

Biological Activity and Mechanism of Action

This compound functions as an indirect activator of AMPK. Its mechanism of action is believed to involve the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).[1] This inhibition leads to an increase in the cellular AMP/ATP ratio, which is a primary trigger for AMPK activation.

Activated AMPK plays a central role in regulating cellular metabolism by phosphorylating a variety of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| AMPK Activation (EC₅₀) | 11.7 μM | [2] | |

| Multiple Myeloma Cell Growth Inhibition | Effective at 50 μM | Multiple Myeloma Cells | [2] |

Further research is required to determine the specific IC₅₀ values for NQO1 and mitochondrial complex I inhibition, as well as a more precise IC₅₀ value for its anti-myeloma activity.

Signaling Pathway

The signaling cascade initiated by this compound begins with the inhibition of mitochondrial complex I and NQO1. This disruption of the electron transport chain elevates the intracellular AMP to ATP ratio. The increased AMP levels allosterically activate AMPK, which then phosphorylates downstream targets to restore energy balance.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound.

AMPK Activation Assay

A common method to assess AMPK activation is to measure the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

-

Cell Culture: Plate cells (e.g., HeLa, C2C12) in appropriate growth medium and culture until they reach approximately 80% confluency.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC, followed by appropriate HRP-conjugated secondary antibodies.

-

Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. The ratio of phosphorylated ACC to total ACC indicates the level of AMPK activation.

Multiple Myeloma Cell Growth Inhibition Assay

The anti-proliferative effect of this compound on multiple myeloma cells can be assessed using a standard MTT or similar viability assay.

-

Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI 8226) in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent: Add a viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.

NQO1 Inhibition Assay

The inhibitory activity of this compound against NQO1 can be determined using a colorimetric assay that measures the reduction of a substrate.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NQO1 enzyme, a substrate (e.g., menadione), and a reducing agent (e.g., NADPH).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Initiate the reaction by adding a colorimetric reagent (e.g., cytochrome c).

-

Measurement: Monitor the change in absorbance over time at the appropriate wavelength.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

Mitochondrial Complex I Inhibition Assay

The effect of this compound on mitochondrial complex I activity can be measured by monitoring the oxidation of NADH.

-

Mitochondrial Isolation: Isolate mitochondria from a suitable cell line or tissue.

-

Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria, a substrate for complex I (e.g., glutamate (B1630785) and malate), and a detergent to permeabilize the mitochondrial membrane.

-

Inhibitor Incubation: Incubate the mitochondria with different concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding NADH.

-

Measurement: Measure the decrease in absorbance at 340 nm as NADH is oxidized.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ value for this compound.

Conclusion

This compound is a furancarboxylic acid derivative with potential as a pharmacological tool for studying AMPK signaling and as a lead compound for the development of therapeutics targeting metabolic disorders and cancer. Its mechanism of action through the indirect activation of AMPK via inhibition of mitochondrial complex I and NQO1 provides a clear rationale for its observed biological effects. Further investigation is warranted to fully elucidate its synthetic pathway, detailed pharmacological profile, and therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies on this promising compound.

References

The Effects of D942 on Tardigrade Anhydrobiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the furancarboxylic acid derivative, D942, and its significant impact on the anhydrobiosis of the tardigrade Hypsibius exemplaris. This document synthesizes the available scientific findings, offering a comprehensive overview of the compound's effects, the molecular mechanisms at play, and detailed experimental protocols for further research and development.

Executive Summary

The tardigrade, or water bear, is a microorganism renowned for its ability to enter a state of suspended animation known as anhydrobiosis to survive extreme desiccation. The compound this compound has been identified as a chemical agent capable of enhancing this remarkable survival capability. Pre-treatment with this compound enables the tardigrade Hypsibius exemplaris to withstand severe desiccation without the typical need for a preconditioning period of high humidity.[1][2][3][4] This finding opens new avenues for research into the molecular underpinnings of anhydrobiosis and holds potential for applications in biotechnology and drug development, particularly in the stabilization of biological materials.

The mechanism of this compound's action is thought to be linked to the induction of an oxidative stress response.[1][2][3][4] Proteomic analyses have revealed that this compound treatment upregulates specific proteins associated with mitigating oxidative damage, while downregulating a key signaling protein.[1][2][3][4] This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings on the effects of this compound on the desiccation tolerance and proteome of Hypsibius exemplaris.

Table 2.1: Survival Rates of Hypsibius exemplaris After Desiccation

| Treatment Group | Desiccation Condition (Relative Humidity) | Treatment Duration | Survival Rate (%) |

| 1% DMSO (Control) | 50% RH for 2 days | 24 hours | Low |

| 1 mM this compound | 50% RH for 2 days | 24 hours | Significantly Increased |

| 1% DMSO (Control) | 10% RH for 2 days | 24 hours | Low |

| 1 mM this compound | 10% RH for 2 days | 24 hours | Partially Acquired Tolerance |

| 1 mM this compound | 50% RH for 2 days | 5 hours | Increased |

| 1 mM this compound | 50% RH for 2 days | 10 hours | Increased |

| 1 mM this compound | 50% RH for 2 days | 24 hours | Maximally Increased |

Note: The survival rates are described qualitatively based on the available literature. Precise percentages were not available in the public domain.

Table 2.2: Proteomic Changes in Hypsibius exemplaris Treated with this compound

A comprehensive proteomic analysis identified 1529 proteins, with four proteins showing significant changes in expression levels following this compound treatment under strict criteria.[1]

| Protein | Regulation | Fold Change | Putative Function |

| Glutathione S-transferase | Upregulated | > 2-fold | Response to oxidative stress |

| Pirin-like protein | Upregulated | > 2-fold | Response to oxidative stress |

| Serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform | Downregulated | > 2-fold | Signal transduction |

| Uncharacterized protein | Downregulated | > 2-fold | Unknown |

Note: The fold changes are greater than two-fold as per the strict criteria mentioned in the source study.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and tardigrade anhydrobiosis, based on the primary research.

Tardigrade Culture

-

Species: Hypsibius exemplaris

-

Culture Medium: Mineral water (e.g., Volvic)

-

Food Source: Algae (e.g., Chlorella vulgaris)

-

Culture Conditions: Tardigrades are maintained in Petri dishes containing the culture medium and a food source. Cultures are kept at a constant temperature, typically around 22°C, with a 12-hour light/dark cycle to promote algal growth. The medium is refreshed periodically.

This compound Treatment Protocol

-

Preparation of this compound Solution:

-

Dissolve this compound (a furancarboxylic acid derivative) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Dilute the stock solution in mineral water to a final concentration of 1 mM this compound and 1% DMSO.

-

Prepare a control solution of 1% DMSO in mineral water.

-

-

Tardigrade Incubation:

-

Collect active, adult tardigrades from the culture.

-

Wash the tardigrades in fresh mineral water to remove debris and algae.

-

Place approximately 10-20 tardigrades in a small volume of the 1 mM this compound solution or the control solution.

-

Incubate the tardigrades for 5 to 24 hours at 22°C.

-

Anhydrobiosis Induction and Survival Assay

-

Desiccation:

-

After incubation, place the tardigrades onto a filter paper (e.g., nylon mesh).

-

Transfer the filter paper to a sealed chamber with a controlled relative humidity (RH).

-

For 50% RH, use a saturated solution of magnesium nitrate.

-

For lower RH, other desiccants can be used.

-

-

Maintain the tardigrades in the desiccated state for a specified period (e.g., 48 hours).

-

-

Rehydration and Survival Assessment:

-

After the desiccation period, remove the filter paper from the chamber.

-

Rehydrate the tardigrades by adding a few drops of mineral water.

-

Allow the tardigrades to rehydrate for at least one hour.

-

Assess survival by observing movement. Tardigrades that exhibit any movement, either spontaneously or in response to a gentle touch with a fine probe, are considered survivors.

-

Calculate the survival rate as the percentage of surviving tardigrades out of the total number of tardigrades in the experiment.

-

Proteomic Analysis

-

Sample Collection:

-

Treat a large population of tardigrades with 1 mM this compound or 1% DMSO (control) for 24 hours.

-

Collect the tardigrades and wash them thoroughly to remove any residual chemicals.

-

Flash-freeze the tardigrade pellets in liquid nitrogen and store at -80°C.

-

-

Protein Extraction and Analysis:

-

Lyse the tardigrade cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration in the lysate.

-

Perform protein digestion (e.g., with trypsin).

-

Analyze the resulting peptides using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using a relevant protein database and bioinformatics software.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound in Tardigrade Anhydrobiosis

Caption: Proposed signaling cascade initiated by this compound treatment in H. exemplaris.

Experimental Workflow for Assessing this compound's Effect on Anhydrobiosis

Caption: Step-by-step workflow for evaluating the effects of this compound.

Conclusion and Future Directions

The discovery of this compound's ability to enhance desiccation tolerance in Hypsibius exemplaris represents a significant advancement in the study of anhydrobiosis. The proposed mechanism, involving the upregulation of oxidative stress response proteins, provides a valuable framework for further investigation. Future research should focus on identifying the direct molecular target(s) of this compound in tardigrades, which remains unknown. Elucidating the complete signaling pathway will provide a more comprehensive understanding of how tardigrades enter and survive anhydrobiosis.

For drug development professionals, the principles underlying this compound's mode of action could inspire novel strategies for the stabilization of pharmaceuticals, vaccines, and other biological materials at ambient temperatures. Further screening for compounds with similar or enhanced activity could yield valuable tools for a wide range of biotechnological applications.

References

- 1. Pre-treatment with this compound, a furancarboxylic acid derivative, increases desiccation tolerance in an anhydrobiotic tardigrade Hypsibius exemplaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verification of Hypsibius exemplaris Gąsiorek et al., 2018 (Eutardigrada; Hypsibiidae) application in anhydrobiosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

D942, a cell-permeable furancarboxylic acid derivative, has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide elucidates the primary cellular targets of this compound, detailing its mechanism of action which involves the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a member of the mitochondrial complex I. The subsequent indirect activation of AMPK triggers downstream signaling cascades influencing cellular stress responses. This document provides a comprehensive overview of the known molecular interactions of this compound, summarizes key experimental findings, and presents detailed protocols for relevant assays.

Introduction

This compound is a small molecule that has garnered interest for its role in modulating cellular metabolism and stress responses. Its primary mechanism of action is initiated by the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), an enzyme primarily localized in the cytosol and associated with mitochondrial complex I.[1] This inhibitory action leads to a cascade of events culminating in the indirect activation of AMP-activated protein kinase (AMPK). Understanding the molecular targets and pathways affected by this compound is crucial for its potential development as a therapeutic agent. This guide provides a technical deep-dive into the cellular machinery impacted by this compound.

Primary Cellular Targets

The interaction of this compound with its cellular targets can be categorized into direct and indirect effects.

-

Direct Target: NAD(P)H Dehydrogenase [quinone] 1 (NQO1) this compound directly binds to and inhibits the enzymatic activity of NQO1.[1] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related compounds, playing a role in detoxification and antioxidant defense. By inhibiting NQO1, this compound disrupts this process, which is the primary event in its mechanism of action.

-

Primary Indirect Target: AMP-activated Protein Kinase (AMPK) The inhibition of NQO1 by this compound leads to the indirect activation of AMPK.[1] AMPK is a critical energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio. While the precise link between NQO1 inhibition and AMPK activation by this compound is not fully elucidated, it is hypothesized to involve alterations in cellular redox state or energy balance, which subsequently triggers AMPK phosphorylation and activation.

Quantitative Data Summary

| Compound | Direct Target | Effect on Direct Target | Primary Indirect Target | Effect on Indirect Target | Downstream Cellular Effects (in Hypsibius exemplaris) | Reference |

| This compound | NAD(P)H dehydrogenase [quinone] 1 (NQO1) | Inhibition | AMP-activated protein kinase (AMPK) | Activation | Upregulation of putative glutathione (B108866) S-transferase and pirin-like protein; Downregulation of serine/threonine-protein phosphatase 2A (PP2A) | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The proposed signaling cascade initiated by this compound begins with the inhibition of NQO1, leading to the activation of AMPK and subsequent modulation of downstream proteins involved in the oxidative stress response.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the cellular targets and downstream effects of a compound like this compound.

Caption: Workflow for this compound target identification.

Experimental Protocols

NQO1 Inhibition Assay (Spectrophotometric)

This protocol is a general method to assess the inhibitory effect of this compound on NQO1 activity.

Materials:

-

Recombinant human NQO1 enzyme

-

This compound

-

Dicoumarol (positive control inhibitor)

-

NADPH

-

Menadione (B1676200) (substrate)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.1% BSA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer to each well.

-

Add varying concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and a positive control inhibitor (dicoumarol).

-

Add recombinant NQO1 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of NADPH and menadione to each well.

-

Immediately measure the decrease in absorbance at 340 nm (for NADPH consumption) or the increase in absorbance at a wavelength specific for the reduced form of a secondary substrate like cytochrome c, at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control and, if possible, calculate the IC50 value.

AMPK Activation Assay (Western Blot)

This protocol details the assessment of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cell line of interest (e.g., HeLa, C2C12)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

Proteomics Analysis of Hypsibius exemplaris Treated with this compound

This protocol is based on the methodology used in the study of this compound's effect on tardigrades.[1]

Materials:

-

Hypsibius exemplaris culture

-

This compound (1 mM solution)

-

Dimethylsulfoxide (DMSO)

-

MQ water

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Chemical Treatment:

-

Transfer tardigrades into a 1 mM this compound solution with 1% DMSO.

-

As a control, use a 1% DMSO solution.

-

Incubate the tardigrades in the chemical solution for 24 hours at 18°C.

-

-

Sample Preparation:

-

Collect the treated and control tardigrades.

-

Prepare whole lysates of the tardigrades.

-

Perform reduced alkylation of the protein lysates by incubating with DTT at room temperature for 30 minutes.

-

Follow with a 30-minute incubation in the dark with iodoacetamide.

-

-

LC-MS/MS Analysis:

-

Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

-

Analyze the resulting peptide mixture using an LC-MS/MS system.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software.

-

Identify and quantify proteins by searching the data against a relevant protein database (e.g., a tardigrade-specific database).

-

Perform differential expression analysis to identify proteins that are up- or down-regulated in response to this compound treatment.

-

Conclusion

This compound presents a clear mechanism of action involving the direct inhibition of NQO1, leading to the indirect activation of the crucial energy sensor, AMPK. This, in turn, modulates downstream pathways related to cellular stress responses. While the full quantitative characterization of the this compound-NQO1 interaction requires further investigation, the existing data provides a solid foundation for future research and development. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists to further explore the cellular and molecular effects of this compound and similar compounds.

References

An In-depth Technical Guide to D942 (CAS 849727-81-7): An Indirect AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D942, a cell-permeable, indirect AMP-activated protein kinase (AMPK) activator and survivin inhibitor. This compound, also known as 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, holds potential for research in metabolic diseases and oncology.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 849727-81-7 | [1][2][3][4] |

| Alternate Names | 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, this compound | [1][3][4] |

| Molecular Formula | C22H21FO4 | [1][2][3][4] |

| Molecular Weight | 368.40 g/mol | [1][2][4] |

| Purity | >95% | [1][4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |

Mechanism of Action

This compound is an indirect activator of AMP-activated protein kinase (AMPK).[4] Its mechanism of action involves the inhibition of mitochondrial complex I, which leads to an increase in the intracellular AMP/ATP ratio. This elevated AMP level allosterically activates AMPK, a key cellular energy sensor.[2][4] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.

One of the significant downstream effects of AMPK activation by this compound is the downregulation of mTORC1 signaling.[4] This is achieved through the phosphorylation of raptor, a component of the mTORC1 complex.[4] Furthermore, this compound has been identified as a survivin inhibitor.[1]

Caption: this compound indirectly activates AMPK by inhibiting mitochondrial complex I.

Biological Activity

This compound exhibits a range of biological activities stemming from its role as an AMPK activator.

| Biological Effect | Cell Line/Model | Concentration/Dose | Result | Reference |

| Glucose Uptake Enhancement | L6 myocytes | EC50 = 11.7 µM | Stimulates glucose uptake | [2] |

| Blood Glucose Reduction | Zucker diabetic rats | 30-100 mg/kg (oral) | Decreases blood glucose concentrations | [2][4] |

| Inhibition of Cell Growth | Multiple myeloma cells | 50 µM | Inhibits cell growth | [4] |

| mTORC1 Signaling Downregulation | PC3 prostate cancer cells | Not specified | Induces phosphorylation of raptor, reducing survivin expression | [4] |

| Increased Desiccation Tolerance | Hypsibius exemplaris (tardigrade) | Not specified | Pre-treatment significantly improved desiccation tolerance | [5] |

| Antiviral Activity | Various cell lines | Not specified | Inhibits endocytosis-mediated entry of human pathogenic viruses | [6][7] |

Experimental Protocols

Western Blot Analysis for MAP LC3β Expression

A study involving PC-3 whole cell lysates utilized Western blotting to demonstrate the upregulation of MAP LC3β expression following treatment with an AMPK activator.[1] While the specific protocol for this compound was not detailed, a general workflow can be inferred.

Caption: A general workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: PC-3 cells are cultured under standard conditions. One group of cells is treated with this compound, while a control group remains untreated.[1]

-

Lysis: Whole cell lysates are prepared from both treated and untreated cells using an appropriate lysis buffer.[1]

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for MAP LC3β, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The upregulation of MAP LC3β in the this compound-treated sample would be indicative of AMPK activation.[1]

Glucose Uptake Assay in L6 Myocytes

This compound has been shown to enhance glucose uptake in L6 myocytes.[2][4] A common method to assess this is a radioactive glucose uptake assay.

Methodology:

-

Cell Culture: L6 myotubes are differentiated from myoblasts in culture plates.

-

Treatment: Cells are pre-incubated with this compound at various concentrations.

-

Glucose Uptake: The assay is initiated by adding a solution containing radiolabeled glucose (e.g., 2-deoxy-[3H]glucose).

-

Washing: After a defined incubation period, the cells are washed with ice-cold buffer to remove extracellular radiolabeled glucose.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. An increase in radioactivity in this compound-treated cells compared to controls indicates enhanced glucose uptake.

Signaling Pathway

The primary signaling pathway affected by this compound is the AMPK pathway. By inhibiting mitochondrial complex I, this compound increases the cellular AMP:ATP ratio, which is the canonical activation signal for AMPK. Once activated, AMPK acts as a metabolic master switch.

Caption: The AMPK signaling cascade initiated by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of AMPK in various physiological and pathological processes. Its indirect mechanism of action through mitochondrial complex I inhibition provides a specific means to modulate this critical energy-sensing pathway. Further research into its effects on survivin and its potential therapeutic applications in metabolic disorders and cancer is warranted.

References

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 5-(3-{4-[2-(4-fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | 849727-81-7 | Buy Now [molport.com]

- 4. AMPK activator | CAS 849727-81-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Pre-treatment with this compound, a furancarboxylic acid derivative, increases desiccation tolerance in an anhydrobiotic tardigrade Hypsibius exemplaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

D942 Compound: A Technical Review of its Role in Cellular Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The D942 compound, a furancarboxylic acid derivative, has emerged as a significant modulator of cellular stress responses. Identified as an indirect activator of AMP-activated protein kinase (AMPK) and an inhibitor of NAD(P)H dehydrogenase [quinone] 1 (NQO1), this compound has demonstrated a notable biological effect in enhancing desiccation tolerance in the tardigrade Hypsibius exemplaris. This technical guide provides a comprehensive review of the existing literature on the this compound compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cellular biology, pharmacology, and drug development.

Introduction

The this compound compound is a small molecule characterized as a furancarboxylic acid derivative. Its primary known biological activities include the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), an enzyme involved in detoxification and redox cycling. The most well-documented effect of this compound is its ability to confer enhanced resistance to desiccation in the anhydrobiotic tardigrade, Hypsibius exemplaris. This observation has spurred interest in its mechanism of action and potential applications in modulating cellular resilience to environmental stressors.

Physicochemical Properties

While the exact chemical structure of the this compound compound is not widely published in readily accessible literature, it is described as a furancarboxylic acid derivative. One source lists a molecular weight of 368.40 g/mol for a compound referred to as "AMPK activator this compound".[1] Further investigation is required to definitively ascertain its complete structural and chemical properties.

Mechanism of Action and Signaling Pathways

The this compound compound exerts its biological effects through a multi-faceted mechanism primarily involving the modulation of key cellular signaling pathways related to stress response and metabolism.

Indirect Activation of AMPK

This compound acts as an indirect activator of AMPK.[2] Unlike direct activators that bind to the AMPK complex, indirect activators typically function by increasing the cellular AMP:ATP ratio, which is a primary signal for AMPK activation. The inhibition of mitochondrial complex I (NQO1) by this compound is a plausible mechanism for altering the cellular energy status and subsequently activating AMPK.

Inhibition of NQO1

This compound is also an inhibitor of NQO1, a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and other electrophilic compounds. By inhibiting NQO1, this compound may influence cellular redox homeostasis and downstream signaling events.

Downstream Effects in Hypsibius exemplaris

In the tardigrade Hypsibius exemplaris, treatment with this compound leads to a series of molecular changes that culminate in increased desiccation tolerance. Proteomic analyses have revealed the following key alterations:

-

Upregulation of Oxidative Stress Response Proteins: this compound treatment results in the increased abundance of putative glutathione (B108866) S-transferase and pirin-like protein, both of which are associated with the cellular response to oxidative stress.

-

Downregulation of Serine/Threonine-Protein Phosphatase 2A (PP2A): The compound causes a decrease in the levels of the 65-kDa regulatory subunit A alpha isoform of PP2A. This is noteworthy as PP2A activity has been suggested to be a requisite for successful anhydrobiosis in this organism.

The interplay of these molecular events suggests that this compound pre-conditions the tardigrade to better withstand the stresses of desiccation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of the this compound compound based on the available literature.

Quantitative Data

The available literature provides limited but important quantitative data regarding the effects of the this compound compound.

| Parameter | Organism/System | Value/Effect | Reference |

| Biological Effect | Hypsibius exemplaris | Pre-treatment with this compound significantly improved desiccation tolerance. | |

| Protein Upregulation | Hypsibius exemplaris | Upregulation of putative glutathione S-transferase and pirin-like protein upon this compound treatment. Specific fold-change values are not provided in the abstract. | |

| Protein Downregulation | Hypsibius exemplaris | Downregulation of serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform upon this compound treatment. Specific fold-change values are not provided in the abstract. | |

| Molecular Weight | N/A | 368.40 g/mol for a compound identified as "AMPK activator this compound". | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While the full experimental details are likely contained within the primary research articles, this section outlines the general methodologies that would have been employed to study the effects of the this compound compound.

Tardigrade Culture and Treatment

-

Organism: Hypsibius exemplaris would be cultured under standard laboratory conditions.

-

Compound Administration: this compound would be dissolved in an appropriate solvent and added to the tardigrade culture medium at a specific concentration and for a defined duration prior to the induction of desiccation.

Desiccation Tolerance Assay

-

Induction of Anhydrobiosis: Following pre-treatment with this compound, tardigrades would be subjected to a controlled desiccation protocol.

-

Rehydration and Survival Assessment: After a set period of desiccation, the tardigrades would be rehydrated, and the survival rate would be quantified and compared to control groups.

Proteomic Analysis

-

Sample Preparation: Protein extracts would be prepared from both this compound-treated and control tardigrades.

-

Mass Spectrometry: The protein samples would be analyzed by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the relative abundance of proteins.

-

Data Analysis: Bioinformatic tools would be used to identify proteins that are significantly upregulated or downregulated in response to this compound treatment.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for investigating the effects of the this compound compound on tardigrade desiccation tolerance.

Conclusion and Future Directions

The this compound compound represents a promising pharmacological tool for dissecting the molecular mechanisms of cellular stress tolerance. Its dual activity as an indirect AMPK activator and NQO1 inhibitor positions it at a critical nexus of metabolic and redox signaling. The initial findings in Hypsibius exemplaris provide a strong foundation for further research.

Future investigations should focus on:

-

Elucidating the precise chemical structure of this compound.

-

Determining its pharmacokinetic and pharmacodynamic properties in various model systems.

-

Conducting dose-response studies to establish effective concentrations and potential toxicity.

-

Exploring its effects in other models of cellular stress, such as ischemia-reperfusion injury and neurodegenerative diseases.

-

Investigating its potential as a lead compound for the development of novel therapeutics aimed at enhancing cellular resilience.

A more in-depth understanding of the this compound compound and its biological activities will undoubtedly contribute to the advancement of our knowledge in cellular physiology and may pave the way for new therapeutic strategies.

References

D942 and its Role in the Oxidative Stress Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information available on the direct role of D942 in the oxidative stress response is currently limited to a single primary study. This guide provides a comprehensive overview of the existing research and extrapolates potential mechanisms based on the known functions of its molecular targets. Further research is required to fully elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound is identified as a furancarboxylic acid derivative.[1] To date, its characterization in the context of oxidative stress is based on a study investigating desiccation tolerance in the anhydrobiotic tardigrade, Hypsibius exemplaris.[1] This research has positioned this compound as a molecule of interest for its potential to modulate cellular stress responses.

Core Mechanism of Action

The primary mechanism of this compound, as described in the available literature, involves the indirect activation of AMP-activated protein kinase (AMPK).[1] This is achieved through the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a component of the mitochondrial complex I.[1]

Signaling Pathway

The proposed signaling cascade initiated by this compound is detailed below. Inhibition of NQO1 by this compound is thought to alter the cellular energy state, leading to the activation of AMPK, a central regulator of metabolism and stress resistance. Activated AMPK then likely phosphorylates downstream targets that contribute to the observed physiological effects, including the upregulation of proteins involved in the oxidative stress response.

Effects on Oxidative Stress Response Proteins

In the study on H. exemplaris, pre-treatment with this compound led to notable changes in the proteome, suggesting an enhanced response to oxidative stress.[1]

-

Upregulated Proteins:

-

Glutathione (B108866) S-transferase (GST): A family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics and endogenous electrophiles. Upregulation of GST is a hallmark of an adaptive response to oxidative stress.

-

Pirin-like Protein: These proteins are implicated in various cellular processes, including the regulation of transcription and apoptosis, and are known to be associated with the response to oxidative stress.[1]

-

-

Downregulated Proteins:

-

Serine/threonine-protein phosphatase 2A (PP2A): This phosphatase is involved in the regulation of numerous signaling pathways. Its downregulation by this compound may be a key component of the cellular stress response.[1]

-

Quantitative Data

Due to the limited number of published studies specifically investigating this compound, a comprehensive table of quantitative data is not currently possible. The primary study on H. exemplaris demonstrated a significant improvement in desiccation tolerance with this compound pre-treatment, but specific quantitative metrics on markers of oxidative stress (e.g., levels of reactive oxygen species, lipid peroxidation) were not provided in the abstract.[1] Further research is necessary to generate such data.

Experimental Protocols

The following represents a generalized experimental workflow for characterizing the role of a compound like this compound in the oxidative stress response in a cell culture model. This is a representative protocol and not one that has been published specifically for this compound.

General Experimental Workflow

Detailed Methodologies (Representative)

-

Cell Culture and Treatment:

-

Cells (e.g., human hepatocytes, neuronal cells) are cultured in appropriate media and conditions.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are pre-treated with a range of concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or rotenone (B1679576) for a defined duration.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which fluoresces upon oxidation by ROS.

-

Fluorescence intensity is measured using a microplate reader or flow cytometer.

-

-

Western Blot Analysis for Protein Expression:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NQO1, phosphorylated AMPK, total AMPK, GST).

-

After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

-

Broader Context and Future Directions

The classification of this compound as a furancarboxylic acid derivative is significant, as other compounds in this class have been investigated for their effects on oxidative stress. While the specific role of this compound is still emerging, the known functions of its targets, NQO1 and AMPK, provide a strong rationale for its potential as a modulator of cellular stress responses.

Future research should focus on:

-

Validating the mechanism of this compound in mammalian cell lines and animal models.

-

Quantifying the effects of this compound on a wide range of oxidative stress markers.

-

Investigating the therapeutic potential of this compound in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.

-

Elucidating the full spectrum of downstream targets of the this compound-NQO1-AMPK signaling axis.

References

D942: A Potential Therapeutic Modulator of Cellular Stress Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D942, a furancarboxylic acid derivative, has been identified as a potent modulator of cellular stress tolerance. This compound functions as an indirect activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of mammalian NAD(P)H dehydrogenase [quinone] 1 (NQO1), a key enzyme in mitochondrial complex I.[1] Research has demonstrated its significant potential in enhancing cellular resilience against environmental stressors, with initial studies focusing on its remarkable effects in the anhydrobiotic tardigrade, Hypsibius exemplaris.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, experimental protocols for its use, and its potential therapeutic applications in fields where enhancing cellular stress tolerance is a key objective.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism centered on the modulation of cellular energy sensing and stress response pathways. The primary known interactions are:

-

Inhibition of NQO1: this compound directly inhibits the activity of NAD(P)H dehydrogenase [quinone] 1 (NQO1) in mitochondrial complex I.

-

Indirect Activation of AMPK: Through its action on mitochondrial complex I, this compound indirectly activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

This initiation cascade leads to significant downstream alterations in the proteome, ultimately bolstering the cell's ability to withstand extreme environmental conditions.

Therapeutic Application in Cellular Desiccation Tolerance

The most well-documented application of this compound is in the enhancement of desiccation tolerance in the tardigrade Hypsibius exemplaris. Pre-treatment with this compound has been shown to significantly improve the survival rates of these organisms when subjected to severe dehydration.[1]

Quantitative Data on Desiccation Tolerance

The following table summarizes the key quantitative findings from desiccation tolerance assays performed on Hypsibius exemplaris with and without this compound pre-treatment.

| Treatment Group | Relative Humidity | Duration of Desiccation | Recovery Rate (%) |

| Control (1% DMSO) | 50% | 2 days | ~20% |

| This compound (1 mM) | 50% | 2 days | ~80% |

| Control (1% DMSO) | 10% | 2 days | ~0% |

| This compound (1 mM) | 10% | 2 days | ~60% |

Data extracted from Kondo et al., 2020, FEBS Open Bio.

Proteomic Response to this compound Treatment

Proteomic analysis of Hypsibius exemplaris treated with this compound revealed a significant remodeling of the cellular proteome, with 148 proteins being differentially regulated. Notably, the changes point towards an upregulation of oxidative stress response pathways and a downregulation of certain signaling components.

Key Differentially Regulated Proteins

| Protein | Regulation | Known Function | Fold Change | p-value |

| Putative Glutathione S-Transferase | Upregulated | Response to oxidative stress | Data not available | Data not available |

| Pirin-like Protein | Upregulated | Associated with oxidative stress response | Data not available | Data not available |

| Serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform | Downregulated | Cellular signaling, previously implicated as a requirement for anhydrobiosis | Data not available | Data not available |

While the specific fold changes and p-values for these individual proteins were not available in the reviewed literature, their differential regulation was identified as a key outcome of this compound treatment in Kondo et al., 2020, FEBS Open Bio.

Experimental Protocols

This compound Treatment of Hypsibius exemplaris

This protocol details the pre-treatment of tardigrades with this compound to induce desiccation tolerance.

Materials:

-

This compound (furancarboxylic acid derivative)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MQ water

-

Hypsibius exemplaris culture

-

Petri dishes

-

Micropipettes

Procedure:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM working solution of this compound by diluting the stock solution in MQ water. The final concentration of DMSO should be 1%.

-

Prepare a 1% DMSO solution in MQ water to serve as a control.

-

Transfer individual tardigrades with 3 µL of MQ water into 50 µL of the 1 mM this compound solution or the 1% DMSO control solution in a Petri dish.

-

Incubate the tardigrades in the chemical solution for 24 hours at 18°C.

Desiccation Tolerance Assay

This protocol describes the methodology to assess the survival of this compound-treated tardigrades following desiccation.

Materials:

-

This compound-treated and control tardigrades

-

Desiccator with controlled relative humidity (e.g., using saturated salt solutions or a humidity control chamber)

-

Hygrometer

-

MQ water

-

Microscope

Procedure:

-

Following the 24-hour incubation with this compound or control solution, wash the tardigrades thoroughly with MQ water.

-

Place the tardigrades in a desiccator at the desired relative humidity (e.g., 50% or 10%).

-

Maintain the desiccation conditions for a specified period (e.g., 2 days).

-

After desiccation, rehydrate the tardigrades by adding 200 µL of MQ water.

-

Allow a recovery period of 3 hours.

-

Observe the tardigrades under a microscope and count the number of recovered individuals (defined by movement and response to touch).

-

Calculate the recovery rate as (number of recovered tardigrades / total number of tardigrades) x 100.

Proteomic Analysis of this compound-Treated Tardigrades

This protocol provides an overview of the steps for analyzing protein expression changes in response to this compound.

Materials:

-

This compound-treated and control tardigrades

-

Lysis buffer (e.g., containing Tris-HCl, protease inhibitors)

-

Sonication device

-

Centrifuge

-

Protein quantification assay kit (e.g., BCA assay)

-

Mass spectrometer and associated reagents for proteomics (e.g., trypsin, reagents for liquid chromatography-mass spectrometry)

Procedure:

-

Collect approximately 1000 this compound-treated and 1000 control tardigrades.

-

Wash the tardigrades thoroughly to remove any residual treatment solution.

-

Homogenize the tardigrades in lysis buffer using sonication on ice.

-

Clarify the lysate by centrifugation to pellet cellular debris.

-

Quantify the protein concentration in the supernatant using a suitable protein assay.

-

Perform in-solution trypsin digestion of the protein extracts.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using a tardigrade protein database and appropriate bioinformatics software.

-

Perform statistical analysis to identify differentially expressed proteins between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound in enhancing desiccation tolerance.

Experimental Workflow for this compound Proteomics

Caption: Experimental workflow for proteomic analysis of this compound-treated tardigrades.

Future Directions and Potential Therapeutic Applications

The findings from the tardigrade model suggest that this compound could have broader therapeutic applications in conditions where cellular stress and oxidative damage play a significant role. Potential areas of investigation include:

-

Neurodegenerative Diseases: The upregulation of oxidative stress response proteins could be beneficial in diseases such as Alzheimer's and Parkinson's, where oxidative damage is a key pathological feature.

-

Ischemia-Reperfusion Injury: Enhancing cellular tolerance to stress could mitigate damage in tissues subjected to a temporary loss and subsequent restoration of blood flow, such as in stroke or myocardial infarction.

-

Cryopreservation: this compound could potentially be explored as an adjunct to cryoprotectants to improve the viability of cells and tissues after freezing and thawing.

-

Aging: Given the role of mitochondrial dysfunction and oxidative stress in the aging process, the mechanism of this compound could be relevant to promoting healthy aging.

Further research is required to validate these potential applications in mammalian models and to fully elucidate the downstream signaling pathways activated by this compound. The development of more specific analogs and a deeper understanding of its off-target effects will be crucial for its translation into clinical settings.

References

Methodological & Application

Application Notes and Protocols for Dissolving D942 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a furancarboxylic acid derivative identified as an indirect activator of AMP-activated protein kinase (AMPK). It exerts its effect by directly inhibiting NAD(P)H dehydrogenase [quinone] 1 (NQO1), a key enzyme in cellular redox regulation. The modulation of NQO1 activity by this compound makes it a valuable tool for studying various cellular processes, including metabolic regulation and oxidative stress responses. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays.

These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays, based on the known properties of furancarboxylic acid derivatives and other NQO1 inhibitors.

Data Presentation

Due to the limited publicly available data on the specific solubility of this compound, the following table summarizes the solubility of structurally related furancarboxylic acid derivatives in common laboratory solvents. This information serves as a guide for the preparation of this compound stock solutions.

| Solvent | Solubility of 5-Hydroxymethyl-2-furancarboxylic Acid | Solubility of a βARK1 Inhibitor (furancarboxylic acid derivative) | Recommended for this compound Stock Solution |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | ~30 mg/mL | Yes |

| Dimethyl Formamide (DMF) | 15 mg/mL | ~30 mg/mL | Yes |

| Ethanol | 100 mg/mL | Slightly Soluble | With caution |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | ~0.3 mg/mL (in a 1:2 DMSO:PBS solution) | Not recommended for high concentration stocks |

Note: It is highly recommended to perform a small-scale solubility test with this compound before preparing a large stock solution. The final concentration of organic solvents in cell culture medium should be kept low (typically ≤0.5% v/v) to minimize cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's product information. For the purpose of this protocol, a hypothetical molecular weight of 250 g/mol will be used.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

Mass (mg) = 10 mM * 250 g/mol * 1 mL * (1 L / 1000 mL) = 2.5 mg

-

-

Weighing this compound:

-

Carefully weigh out 2.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Mixing:

-

Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Sterilization (Optional):

-

If sterile conditions are required for your assay, filter the this compound stock solution through a 0.22 µm syringe filter into a sterile tube.[1]

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Protocol 2: NQO1 Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on NQO1 activity in a cell-free system.

Materials:

-

Purified recombinant NQO1 enzyme

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.01% BSA)

-

NADH or NADPH

-

Menadione (NQO1 substrate)

-

Cytochrome c (electron acceptor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.

-

To each well of a 96-well plate, add:

-

Assay buffer

-

Purified NQO1 enzyme

-

This compound dilution (or vehicle control - DMSO)

-

-

Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.

-

Initiate the reaction by adding a mixture of NADH (or NADPH) and menadione.

-

Immediately add cytochrome c and measure the increase in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c is coupled to the oxidation of NADH/NADPH by NQO1.

-

Calculate the rate of reaction for each this compound concentration and the vehicle control.

-

Determine the IC50 value of this compound for NQO1 inhibition by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to evaluate the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known NQO1 expression)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

-

Treat the cells by replacing the old medium with the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Caption: Proposed signaling pathway of this compound.